8-Methoxyquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 8-Methoxyquinolin-2(1H)-one, such as 4-Chloro-8-methoxyquinoline, involves a multi-step process starting from 2-anisidine and diethyl(ethoxymethylene) malonate via condensation, cyclization, hydrolysis, decarboxylation, and chlorination, achieving an overall yield of 33.81%. The product's structure is confirmed by 1H NMR and MS, indicating the versatility and complexity of synthesizing quinoline derivatives (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 8-Methoxyquinolin-2(1H)-one derivatives can be extensively analyzed through crystallography and spectroscopy. For instance, the crystal structure of related compounds reveals detailed information about bond lengths, angles, and molecular conformation, contributing to the understanding of the compound's chemical behavior and reactivity. The Rh-S bond distances and double bond lengths in cyclooctadiene complexes are indicative of the nitrogen atom's larger trans influence than the oxygen atom in the chelate ring (J. Leipoldt & E. C. Grobler, 1983).
Chemical Reactions and Properties
8-Methoxyquinolin-2(1H)-one and its derivatives undergo various chemical reactions, highlighting the compound's reactivity and potential for synthesis of complex molecules. For example, novel synthesis methods have been developed for N-methoxyisoquinolinediones via Rh(III)-catalyzed regioselective carbenoid insertion and C-H activation/cyclization, demonstrating the compound's versatility in organic synthesis (Jingjing Shi et al., 2015).
Scientific Research Applications
Chemosensor for Cadmium Detection : A study characterized 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for Cd2+ over other metal ions, potentially useful for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimalarial Drug Research : Hydroxy analogues of the antimalarial drug primaquine, which contains 6-methoxyquinoline, were studied for their ability to form methemoglobin in human erythrocytes, particularly in subjects with glucose-6-phosphate dehydrogenase deficiency, and for their impact on glutathione levels in erythrocytes (Allahyari et al., 1984).
Anticancer Lead Development : A compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was identified as an anticancer lead, showing significant inhibition of tumor growth in mice without obvious toxicity. This compound and its analogues represent a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Antimicrobial Studies and Molecular Docking : A study on the novel compound 4-chloro-8-methoxyquinoline-2(1H)-one showed promising antimicrobial activity against various bacterial and fungal strains. Molecular docking studies suggested its potential as an inhibitor of DNA gyrase and Lanosterol 14 α-demethylase (Murugavel et al., 2017).
Alzheimer's Disease Treatment : 2-Substituted 8-Hydroxyquinolines, related to 8-methoxyquinolines, have been proposed for Alzheimer's disease treatment. These compounds demonstrate metal chelating properties and may have neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Synthesis and Antimicrobial Activity of Derivatives : Novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety were synthesized and demonstrated moderate to good antibacterial efficacy compared to the reference drug Chloromycin (Qu et al., 2018).
Synthesis of Derivatives for Biological Properties : The synthesis of 4-hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones and their comparison with 8-MOP (a known drug) showed potential as photochemotherapeutic agents (Chilin et al., 2003).
properties
IUPAC Name |
8-methoxy-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVOPJWKSACNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393893 | |
Record name | 8-Methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyquinolin-2(1H)-one | |
CAS RN |
22614-69-3 | |
Record name | 8-Methoxyquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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